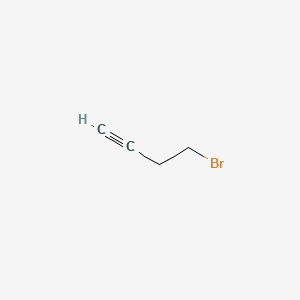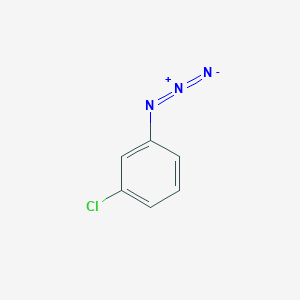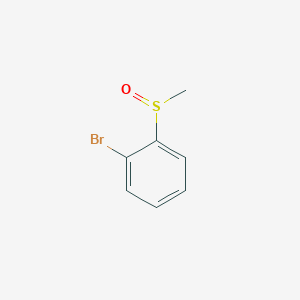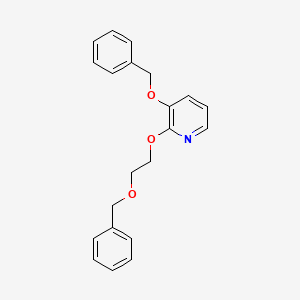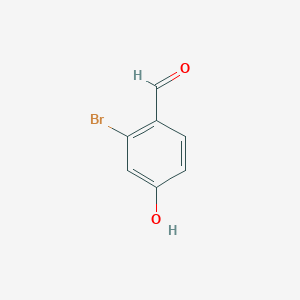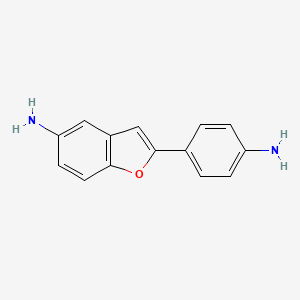
5-Amino-2-(4-aminofenil)benzofurano
Descripción general
Descripción
5-Amino-2-(4-aminophenyl)benzofuran is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Amino-2-(4-aminophenyl)benzofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Amino-2-(4-aminophenyl)benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-(4-aminophenyl)benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
Los derivados del benzofurano, incluyendo 5-Amino-2-(4-aminofenil)benzofurano, han sido identificados por poseer fuertes propiedades antitumorales. Estos compuestos pueden ser diseñados para atacar células cancerosas específicas sin dañar las células normales, ofreciendo un enfoque prometedor para la terapia contra el cáncer .
Agentes Antibacterianos
La estructura del benzofurano permite la síntesis de compuestos con significativa actividad antibacteriana. Esto es particularmente relevante en la lucha contra cepas bacterianas resistentes a los medicamentos, donde se necesitan desesperadamente nuevas clases de antibióticos .
Propiedades Antioxidantes
Compuestos como This compound tienen capacidades antioxidantes, que son esenciales para proteger las células del estrés oxidativo, una condición relacionada con diversas enfermedades crónicas, incluyendo trastornos neurodegenerativos .
Aplicaciones Antivirales
El núcleo del benzofurano es estructuralmente versátil, permitiendo el desarrollo de agentes antivirales. Estos compuestos pueden inhibir la replicación de virus, convirtiéndolos en candidatos potenciales para el tratamiento de infecciones virales .
Compuestos Líderes para Fármacos
Debido a su bioactividad, los derivados del benzofurano se consideran posibles compuestos líderes naturales para fármacos. Pueden servir como base para el desarrollo de nuevos fármacos con perfiles de eficacia y seguridad mejorados .
Síntesis de Tintes
This compound: puede ser utilizado en la síntesis de tintes bis-azo asimétricos. Estos tintes tienen aplicaciones en diversas industrias, incluyendo textiles e impresión .
Síntesis Orgánica
La estructura del compuesto proporciona un marco para la construcción de moléculas orgánicas complejas. Esto es crucial en la síntesis de nuevos compuestos orgánicos con posibles aplicaciones en química medicinal .
Investigación Farmacológica
En la investigación farmacológica, This compound puede utilizarse para estudiar la relación entre la estructura molecular y la actividad biológica, ayudando en el diseño de nuevos agentes terapéuticos .
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-aminophenyl)-1-benzofuran-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMCNLLISWDXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455447 | |
| Record name | 2-(4-Aminophenyl)-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84102-58-9 | |
| Record name | 2-(4-Aminophenyl)-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-(4-aminophenyl)benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
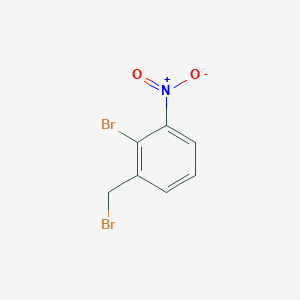
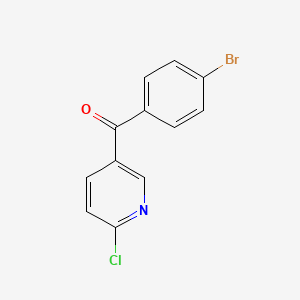
![[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)](/img/structure/B1278890.png)
